Parasin I TFA Exhibits 12- to 100-Fold Higher Antimicrobial Potency Compared to Magainin II Across a Broad Microbial Spectrum
Parasin I demonstrates antimicrobial activity that is approximately 12-100 times more potent than magainin II, a well-characterized α-helical AMP from Xenopus laevis, when tested against a wide spectrum of microorganisms [1]. This potency differential is observed across multiple microbial species, indicating a robust and reproducible advantage.
| Evidence Dimension | Relative antimicrobial potency (fold difference) |
|---|---|
| Target Compound Data | 12-100 times more potent than magainin II |
| Comparator Or Baseline | Magainin II (reference activity = 1x) |
| Quantified Difference | 12-fold to 100-fold higher potency for Parasin I |
| Conditions | In vitro antimicrobial susceptibility testing against a wide spectrum of microorganisms; exact MIC values for magainin II not specified in the abstract but the fold difference is explicitly reported |
Why This Matters
Higher potency translates to lower effective concentrations required to achieve microbial inhibition, potentially reducing off-target effects and enabling more cost-effective experimental designs.
- [1] Park, I.Y., Park, C.B., Kim, M.S., & Kim, S.C. (1998). Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus. FEBS Letters, 437(3), 258-262. View Source
